molecular formula C8H16N2O2 B7986322 [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7986322
M. Wt: 172.22 g/mol
InChI Key: QAGOZIHOUHJMID-UHFFFAOYSA-N
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Description

[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam, and an amino-acetic acid moiety. The combination of these functional groups imparts distinct chemical and biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of 1-methyl-2-pyrrolidinone with an appropriate alkylating agent under basic conditions . The reaction conditions often involve the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amino acids, depending on the specific reagents and conditions used.

Scientific Research Applications

[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is unique due to its combination of a pyrrolidine ring and an amino-acetic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(1-methylpyrrolidin-2-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-10-4-2-3-7(10)5-9-6-8(11)12/h7,9H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGOZIHOUHJMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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